6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound belonging to the class of carbazole derivatives. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone. This process follows the Fischer indole synthesis method, which is a well-established route for the preparation of carbazole derivatives . The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into fully saturated carbazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Exhibits antibacterial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of chlorine atoms at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar carbazole derivatives and contributes to its specific applications and properties.
Properties
Molecular Formula |
C12H11Cl2N |
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Molecular Weight |
240.12 g/mol |
IUPAC Name |
6,7-dichloro-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C12H11Cl2N/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h5-6,15H,1-4H2 |
InChI Key |
VNVPZRJNKJKRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
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